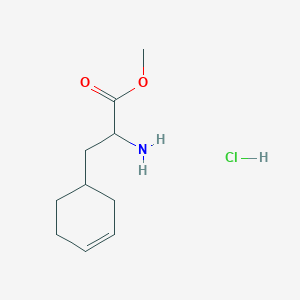

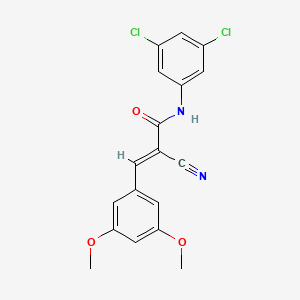

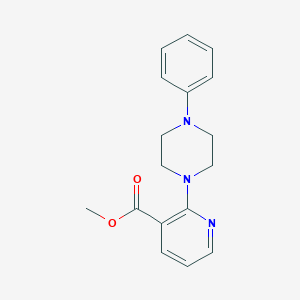

![molecular formula C15H10Cl2N2O3 B2687610 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one CAS No. 866152-87-6](/img/structure/B2687610.png)

5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one” is a derivative of oxadiazole . Oxadiazoles are an important class of heterocyclic compounds with a broad spectrum of biological activity .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . The amino group of these oxadiazoles is then acylated with various acid chlorides to yield the acylated compounds .Molecular Structure Analysis

The molecular formula of “5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one” is C15H10Cl2N2O3 . The molecular weight is 337.1575 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one” include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3, followed by acylation of the amino group of the resulting oxadiazoles .Applications De Recherche Scientifique

Synthesis and Characterization

A variety of 1,3,4-oxadiazole derivatives have been synthesized and characterized, demonstrating significant potential in various scientific applications. These compounds exhibit interesting phase behaviors, including cholesteric and nematic mesophases, and possess photoluminescent properties with wide applications in materials science (Han et al., 2010). The synthesis routes for these derivatives involve reactions that yield stable and novel structures, such as sydnone iminium N-oxides and amidine precursors, highlighting their versatility in chemical synthesis (Bohle & Perepichka, 2009; Bolton et al., 1995).

Optical and Electronic Applications

1,3,4-Oxadiazole derivatives have been explored for their optical and electrochemical properties, showing potential for use in electroluminescent devices and LEDs. Their photophysical properties make them suitable electron-transporting materials, contributing to the development of more efficient light-emitting devices (Zhang et al., 2007).

Anticancer and Antimicrobial Agents

The potential of 1,3,4-oxadiazole derivatives as anticancer and antimicrobial agents has been demonstrated through various studies. These compounds have shown activity against cancer cell lines and bacteria, with some serving as apoptosis inducers. Molecular docking studies have identified potential targets, suggesting a pathway for the development of new therapeutic agents (Cai et al., 2006; Ustabaş et al., 2020).

Corrosion Inhibition

Research has also highlighted the effectiveness of oxadiazole derivatives as corrosion inhibitors, offering protection for metals in corrosive environments. This application is critical in industries where metal longevity and integrity are paramount, underscoring the practical importance of these compounds (Kalia et al., 2020).

Propriétés

IUPAC Name |

5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(13(17)7-11)8-21-12-5-2-9(3-6-12)14-18-19-15(20)22-14/h1-7H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBMXKUDSGCGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Bromobenzenesulfonyl)piperazin-1-yl]-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2687527.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2687533.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)